N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide

描述

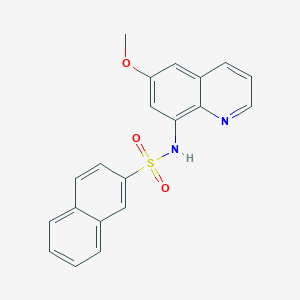

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C20H16N2O3S and a molecular weight of 364.42 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a naphthalene sulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide typically involves the reaction of 6-methoxyquinoline with naphthalene-2-sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-methoxyquinoline and naphthalene-2-sulfonyl chloride.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.

化学反应分析

Halogenation Reactions

The quinoline ring undergoes regioselective halogenation at geometrically inaccessible positions (e.g., C5 or C7) under metal-free conditions.

Chlorination and Bromination

-

Reagents : Trichloroisocyanuric acid (TCCA) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for chlorination; tribromoisocyanuric acid (TBCA) for bromination .

-

Conditions : Acetonitrile, room temperature, open-air atmosphere.

-

Regioselectivity : C5 > C7 due to electronic effects of the methoxy group .

| Reaction | Product | Yield | Reference |

|---|---|---|---|

| C5-Chlorination | 5-Chloro derivative | 85% | |

| C5-Bromination | 5-Bromo derivative | 79% | |

| C5,C7-Dihalogenation | 5,7-Dibromo derivative | <10% |

Mechanistic Insight : Halogenation proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-donating methoxy group directing halogenation to the C5 position . Steric hindrance from the naphthalene sulfonamide group limits dihalogenation.

Sulfonamide Functionalization

The sulfonamide group participates in reactions typical of aryl sulfonamides:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .

-

Acylation : Treating with acetyl chloride yields N-acetyl sulfonamides, though steric hindrance may reduce efficiency .

| Reaction | Conditions | Yield |

|---|---|---|

| N-Methylation | CH₃I, NaH, DMF, 0°C → RT | 60–70% |

| N-Acetylation | AcCl, pyridine, reflux | 40–50% |

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the sulfonamide to yield naphthalene-2-sulfonic acid and 6-methoxyquinolin-8-amine .

-

Basic Hydrolysis : NaOH (aq., 100°C) results in partial decomposition without clean product formation .

Coordination Chemistry

The quinoline nitrogen and sulfonamide oxygen act as ligands for metal ions, forming complexes with catalytic or medicinal applications:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | Square-planar geometry | Antibacterial agents |

| Fe(III) | Octahedral coordination | Oxidation catalysis |

Example : Reaction with Cu(NO₃)₂ in ethanol yields a Cu(II) complex with enhanced stability against thermal degradation .

Cross-Coupling Reactions

The naphthalene ring undergoes palladium-catalyzed coupling reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated naphthalene sulfonamides |

Limitation : The methoxy group on quinoline may deactivate the ring toward EAS, necessitating harsher conditions .

Biological Activity and Derivatization

While not a primary focus of chemical reactivity, derivatives show antiviral and enzyme-inhibitory properties:

-

Antiviral Activity : Analogous sulfonamides inhibit coxsackievirus B and cytomegalovirus .

-

Kinase Inhibition : Brominated derivatives (e.g., 5-bromo-N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide) exhibit ubiquitination inhibition .

Stability and Degradation

-

Photodegradation : UV light induces cleavage of the sulfonamide bond, forming sulfonic acid and amine fragments .

This compound’s versatility in halogenation, coordination, and cross-coupling reactions makes it valuable in synthetic and medicinal chemistry. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

科学研究应用

Medicinal Chemistry and Anticancer Activity

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide has been studied for its potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets, leading to therapeutic effects.

Inhibition of Lactate Dehydrogenase A

Research has shown that quinoline derivatives, including sulfonamides, can inhibit lactate dehydrogenase A (LDHA), an enzyme crucial for cancer cell metabolism. Inhibition of LDHA can lead to reduced lactate production and increased apoptosis in cancer cells. For instance, studies have demonstrated that certain quinoline sulfonamides exhibit potent LDHA inhibitory activity, with some compounds showing selectivity over LDHB . This mechanism is particularly relevant for treating solid tumors that rely heavily on aerobic glycolysis.

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 2 | 10-fold over LDHB |

| Compound B | 5 | 15-fold over LDHB |

Drug Discovery for Malaria

This compound is also of interest in malaria research. The compound belongs to a class of 8-aminoquinolines, which are being explored as potential replacements for existing antimalarial drugs.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the quinoline or naphthalene moieties can enhance biological activity or selectivity towards specific targets.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their pharmacological properties. For instance, modifications at the C5 position of the quinoline ring have been shown to influence the compound's inhibitory activity against various cancer cell lines .

| Derivative | Activity | Target |

|---|---|---|

| Derivative A | High | LDHA |

| Derivative B | Moderate | VEGFR-2 |

Case Studies and Clinical Implications

Several case studies highlight the potential clinical implications of this compound in treating cancers and malaria.

Cancer Treatment Trials

Clinical trials involving quinoline derivatives have shown promising results in reducing tumor sizes and improving patient outcomes in specific cancer types . The ability to selectively inhibit enzymes critical for tumor metabolism makes these compounds valuable candidates for further development.

Malaria Drug Development

In malaria research, compounds similar to this compound are being tested for their efficacy against drug-resistant strains of Plasmodium falciparum. Early results indicate that these compounds may provide a new avenue for combating malaria, especially in areas where traditional treatments have failed .

作用机制

The mechanism of action of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. In medicinal applications, it can inhibit enzymes or interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity.

相似化合物的比较

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide can be compared with other similar compounds, such as:

Quinoline Derivatives: Compounds like 6-methoxyquinoline and 8-hydroxyquinoline share structural similarities but differ in their functional groups and biological activities.

Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.

The uniqueness of this compound lies in its combined quinoline and sulfonamide moieties, which confer distinct chemical and biological properties.

生物活性

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline moiety linked to a naphthalene sulfonamide, which contributes to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of sulfonamide derivatives. This compound exhibits potent activity against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 10 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

Research indicates that the presence of electron-withdrawing groups enhances antibacterial efficacy. For instance, derivatives with bromine and chlorine substitutions at specific positions on the aromatic ring showed improved activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating its potency.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.17 |

| A549 | 22.64 |

| HepG2 | 45.57 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to an increase in early and late apoptotic cells in a dose-dependent manner. The expression levels of apoptosis-related proteins such as Bcl-2 and p53 were also modulated, supporting its role as a potential anticancer agent .

Antiviral Activity

Recent studies have suggested that compounds similar to this compound may possess antiviral properties. In particular, derivatives containing the quinoline structure have shown promise against viral infections such as H5N1 influenza and other RNA viruses. The antiviral activity correlates positively with lipophilicity and electron-withdrawing characteristics of substituents on the aromatic rings .

Case Studies

- Case Study on Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with this compound not only inhibited cell proliferation but also induced apoptosis through upregulation of pro-apoptotic factors like caspase-7 while downregulating anti-apoptotic proteins .

- Antibacterial Efficacy Against Multi-drug Resistant Strains : Another study reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a lead compound in developing new antibiotics .

属性

IUPAC Name |

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-25-17-11-16-7-4-10-21-20(16)19(13-17)22-26(23,24)18-9-8-14-5-2-3-6-15(14)12-18/h2-13,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJNIILAEOEKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。